![molecular formula C10H16N2O B1333202 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol CAS No. 578757-90-1](/img/structure/B1333202.png)
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol
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Description
3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol, also known as 3-PEA, is a novel compound that has been studied extensively in recent years. It is a synthetic derivative of the naturally occurring compound, pyridoxamine, which is a form of vitamin B6. 3-PEA has been found to have a wide range of potential applications in scientific research, including as a biochemical reagent and as a therapeutic agent. In
Scientific Research Applications
Chemistry and Molecular Interactions
Formation of Cu(II) Complexes : The compound has been studied for its role in the formation of copper(II) complexes, showcasing its potential in coordination chemistry. These complexes were characterized by X-ray diffraction and theoretical studies, indicating the importance of chelate ring sequences around metal ions and suggesting potential applications in materials science and catalysis (Keypour et al., 2015).
Coordination Chemistry with Zinc(II) : Research has shown the ability of similar compounds to form mononuclear complexes with zinc, demonstrating potential for diverse applications in bioinorganic chemistry and materials science (Keypour et al., 2018).
Pharmacological Research
Anticancer Drug Synthesis : A compound structurally similar to 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol has been synthesized as a new anticancer drug, showing effectiveness against various cancer cell lines and tumor suppression in mice (Nishizaki et al., 2014).
Glycine Transporter 1 Inhibition : Research involving a structurally related compound has led to the identification of a potent inhibitor of Glycine Transporter 1, a key target in neuroscience research (Yamamoto et al., 2016).
Biochemical Applications
DNA Interaction and Anticancer Activity : A cationic imidazopyridine species structurally related to the compound showed potent anticancer activity and DNA interaction capabilities. It was evaluated for its potential in cancer therapy and cellular imaging (Roy et al., 2011).
Phosphate Diester Hydrolysis : Zn(II) complexes of ligands structurally similar to 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol have been synthesized and used to catalyze the hydrolysis of bis(p-nitrophenyl)phosphate, indicating potential applications in biochemical research (Zhang & Liang, 2006).
Synthesis and Structural Analysis
Retrosynthetic Analysis and Synthesis : The compound has been utilized as a target molecule for retrosynthetic analysis and asymmetric synthesis, emphasizing its importance in synthetic chemistry and the development of novel compounds (Sunjic & Petrović Peroković, 2016).
Catalysis in Methoxycarbonylation of Olefins : Palladium(II) complexes of ligands related to the compound have been explored as catalysts for the methoxycarbonylation of olefins, pointing to applications in industrial chemistry and catalysis (Zulu et al., 2020).
properties
IUPAC Name |
3-(1-pyridin-3-ylethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKAVFRPPOWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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